![molecular formula C14H17N3O3 B11720514 2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B11720514.png)
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide is an organic compound with the molecular formula C14H17N3O3 This compound is characterized by its unique structure, which includes an oxazole ring, an ethoxyphenyl group, and a hydroxyethanimidamide moiety
Méthodes De Préparation
The synthesis of 2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-bromo-1-(4-ethoxyphenyl)ethanone, which is then subjected to hydrolysis, esterification, cyclization, and bromination to obtain the target compound . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Analyse Des Réactions Chimiques
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide can be compared with similar compounds such as:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but differs in the functional groups attached to the aromatic ring.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound also contains an ethoxyphenyl group but has a different heterocyclic core.
The uniqueness of 2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for various applications in scientific research.
Propriétés
IUPAC Name |
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-19-11-6-4-10(5-7-11)14-16-12(9(2)20-14)8-13(15)17-18/h4-7,18H,3,8H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBFEAZKIGPKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
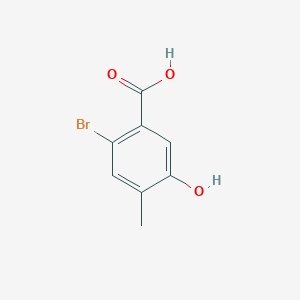
![Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B11720437.png)

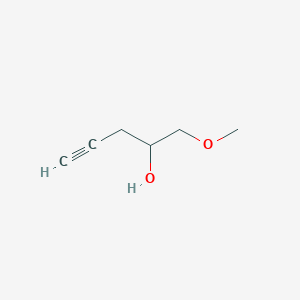
![N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720444.png)
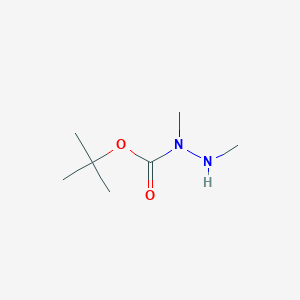

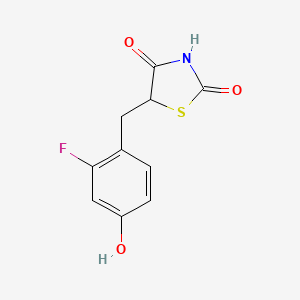
![4-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B11720460.png)
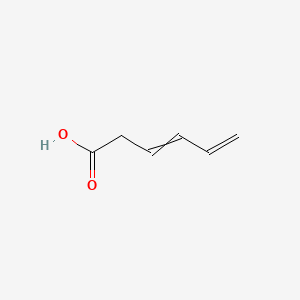
![(3aR,5R)-5-methyl-3H,3aH,4H,5H,7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B11720476.png)
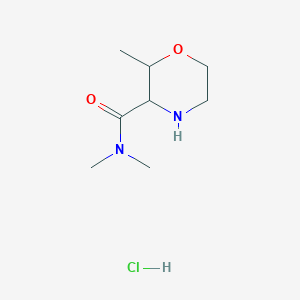
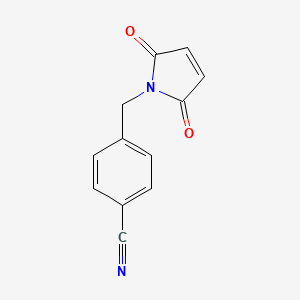
![Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate](/img/structure/B11720511.png)
